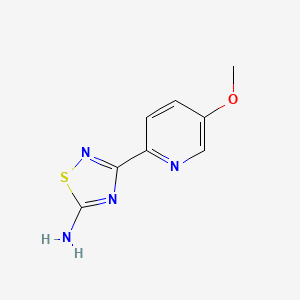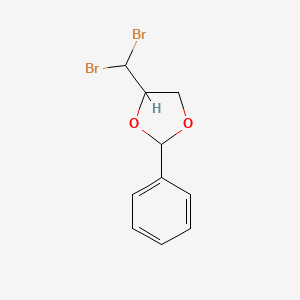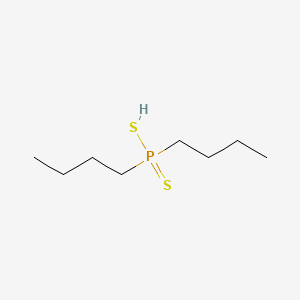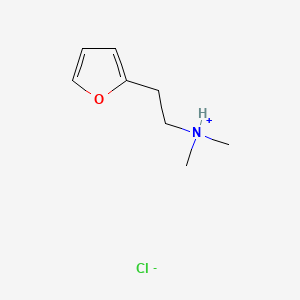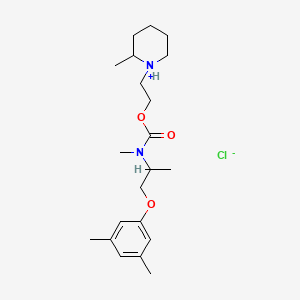
3,5-Dinitro-4-ethylthiopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitro-4-ethylthiopyridine is a chemical compound with the molecular formula C7H7N3O4S It is a derivative of pyridine, characterized by the presence of two nitro groups at the 3 and 5 positions and an ethylthio group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-4-ethylthiopyridine typically involves the nitration of 4-ethylthiopyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dinitro-4-ethylthiopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,5-Dinitro-4-ethylthiopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as energetic materials and dyes
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5-Trinitro-1H-pyrazole
- 3,4-Dinitro-1H-pyrazol-5-amine
- 3,5-Dinitro-1H-pyrazol-4-amine
- 3-Nitro-1H-1,2,4-triazol-5-amine
Uniqueness
3,5-Dinitro-4-ethylthiopyridine is unique due to the presence of both nitro and ethylthio groups, which confer distinct chemical reactivity and potential applications. Its specific substitution pattern on the pyridine ring differentiates it from other nitro-substituted heterocycles, making it a valuable compound for targeted synthesis and research.
Propiedades
| 31872-77-2 | |
Fórmula molecular |
C7H7N3O4S |
Peso molecular |
229.22 g/mol |
Nombre IUPAC |
4-ethylsulfanyl-3,5-dinitropyridine |
InChI |
InChI=1S/C7H7N3O4S/c1-2-15-7-5(9(11)12)3-8-4-6(7)10(13)14/h3-4H,2H2,1H3 |
Clave InChI |
PMLSQDRPDKRVLS-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


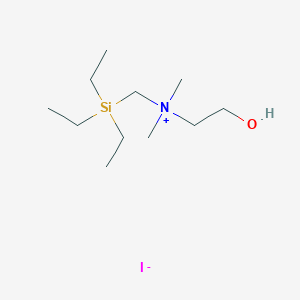
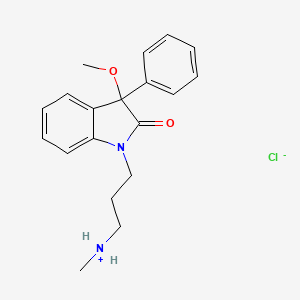
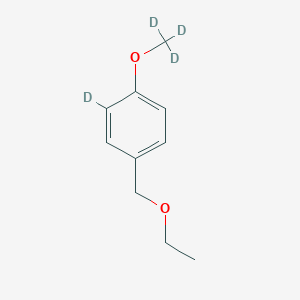
![6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13749133.png)
